Cas no 1001648-73-2 (2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone)

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is a brominated dihydrobenzothiazolone derivative with a reactive amino group, making it a versatile intermediate in organic synthesis. Its structure features a fused thiazolone ring, which is valuable for constructing heterocyclic compounds, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The amino group further allows for derivatization via condensation or acylation. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and stability. High purity grades are available to ensure consistent performance in research and industrial processes.
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone structure
1001648-73-2 structure
Product Name:2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
CAS No:1001648-73-2
MF:C7H7BrN2OS
MW:247.112279176712
MDL:MFCD19442517
CID:1059294
PubChem ID:59549554
Update Time:2025-10-20

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
    • 2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one
    • 2-amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole
    • 7(4H)-Benzothiazolone,2-amino-6-bromo-5,6-dihydro
    • BEN767
    • 2-Amino-6-Bromo-5,6-Dihydro-4H-Benzothiazol-7-One
    • 2-AMino-6-BroMo-5 ,6-Dihydrobenzo[d]thiazol-7(4H)-One
    • 2-Amino-6-Bromo-5,6-Dihydro-4H-Benzothiazol-7-One(WX140942)
    • AS-68142
    • AKOS037646320
    • 2-amino-6-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
    • 6-bromo-2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-7-one
    • DTXSID20732351
    • 2-Amino-6-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one
    • Y7TRU9LGD6
    • 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
    • SCHEMBL4597273
    • J-000058
    • EN300-3036078
    • 7(4H)-Benzothiazolone, 2-amino-6-bromo-5,6-dihydro-
    • A901250
    • CS-0037129
    • DB-292880
    • BQB64873
    • 1001648-73-2
    • MDL: MFCD19442517
    • Inchi: 1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10)
    • InChI Key: PHFIWBGTVLJDDJ-UHFFFAOYSA-N
    • SMILES: BrC1C(C2=C(CC1)N=C(N)S2)=O

Computed Properties

  • Exact Mass: 245.94600
  • Monoisotopic Mass: 245.94625g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Density: 1.870±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 84.22000
  • LogP: 2.19890

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2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone Suppliers

Amadis Chemical Company Limited
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(CAS:1001648-73-2)2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
Order Number:A901250
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:08
Price ($):2180.0
Email:sales@amadischem.com

Additional information on 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

Introduction to 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS No. 1001648-73-2)

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, identified by the Chemical Abstracts Service Number (CAS No.) 1001648-73-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural features of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, particularly the presence of both amino and bromo substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.

The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological functions, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The introduction of additional functional groups, such as the amino and bromo substituents in 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, further modulates its pharmacological profile, making it a valuable candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced therapeutic efficacy and reduced side effects. 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone has emerged as a promising intermediate in the synthesis of various bioactive molecules. Its structural framework allows for facile modifications, enabling chemists to explore new derivatives with tailored biological properties.

One of the most compelling aspects of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is its potential role in the development of targeted therapies. The bromo group serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules. Similarly, the amino group can be utilized for amide bond formation or other conjugation strategies, expanding the compound’s utility in drug design.

Recent studies have highlighted the importance of benzothiazole derivatives in addressing emerging therapeutic challenges. For instance, research has demonstrated that modifications at the 5-position of the benzothiazole ring can significantly influence its binding affinity to biological targets. This observation has prompted investigations into the synthesis of analogs of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone with altered substitution patterns to optimize their pharmacokinetic profiles.

The bromo substituent at the 6-position not only enhances reactivity but also contributes to the compound’s metabolic stability. This balance between reactivity and stability makes 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone an attractive building block for drug discovery programs. Furthermore, its solubility characteristics and ease of purification make it suitable for both laboratory-scale synthesis and large-scale production.

In clinical settings, compounds derived from benzothiazole have shown promise in treating a variety of diseases. For example, certain benzothiazole-based drugs have been investigated for their potential in modulating immune responses and inhibiting inflammatory pathways. The structural motif of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone aligns well with these therapeutic strategies, suggesting its potential application in developing novel immunomodulatory agents.

The synthesis of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as thioanisole or thiourea derivatives, key intermediates can be obtained through cyclization reactions followed by bromination and amination steps. These synthetic routes are well-established and can be optimized to achieve high yields and purity levels.

The role of computational chemistry in designing derivatives of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone cannot be overstated. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with remarkable accuracy. This approach has accelerated the discovery process by enabling virtual screening of large libraries of potential candidates before experimental synthesis.

Future directions in research may focus on exploring the pharmacological effects of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone and its derivatives. Preclinical studies could investigate its efficacy in animal models for conditions such as cancer or neurodegenerative diseases. Additionally, structural modifications aimed at improving bioavailability and reducing toxicity will be crucial for translating preclinical findings into clinical applications.

The versatility of 2-amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone as a pharmacophore underscores its significance in modern drug discovery. Its ability to serve as a scaffold for generating structurally diverse compounds with tailored biological activities positions it as a cornerstone molecule in medicinal chemistry research. As advancements continue to emerge from interdisciplinary collaborations between synthetic chemists and biologists, we can expect further insights into the therapeutic potential of this remarkable compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1001648-73-2)2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
A901250
Purity:99%
Quantity:5g
Price ($):2180.0
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